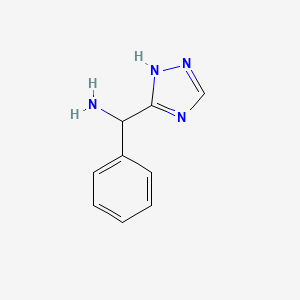

phenyl(1H-1,2,4-triazol-3-yl)methanamine

Description

Properties

CAS No. |

1250039-43-0 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C9H10N4/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H,10H2,(H,11,12,13) |

InChI Key |

JZYNFNZPGIODPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

Heterocycle Variations

- 1,2,4-Triazole vs. Oxadiazole: Replacing triazole with oxadiazole () reduces hydrogen-bond donor capacity, which may decrease target binding but increase metabolic stability. Oxadiazoles are less basic, altering ionization under physiological conditions.

- Thiadiazole and Pyridine Analogues: Compounds like 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine () introduce sulfur, affecting solubility and electronic properties. Pyridine-containing analogues () leverage aromatic nitrogen for enhanced π-π stacking in drug-receptor interactions.

Chain Length and Stereochemistry

- Methanamine vs. However, longer chains may incur entropic penalties during target engagement.

- Enantiomeric Differences: Stereoisomers (e.g., compounds 96 and 97 in ) exhibit distinct SFC retention times, suggesting divergent pharmacokinetic profiles. Enantiopure synthesis is critical for optimizing therapeutic efficacy and reducing off-target effects.

Preparation Methods

The preparation of this compound involves multi-step synthetic routes beginning with functionalization of the 1,2,4-triazole ring, especially at the 3-position, followed by introduction of the methanamine group and phenyl substitution. The key methods include alkylation, lithiation, carboxylation, reductive amination, and copper-catalyzed azide-alkyne cycloaddition. The patent literature provides detailed protocols for preparing functionalized triazole intermediates, which can be adapted for the target compound. Additionally, click chemistry offers a versatile and efficient approach for phenyl substitution, although more commonly applied to related triazole isomers.

This synthesis demands careful control of reaction conditions, particularly during lithiation and carboxylation steps, to ensure regioselectivity and high yields. Further optimization may be required for the amination and phenyl coupling steps to achieve the desired compound with high purity and yield.

Q & A

Q. How do substituents on the phenyl ring modulate the physicochemical properties of this compound?

- Answer: Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity (logP) and metabolic stability, whereas electron-donating groups (e.g., -OCH₃) enhance solubility. Hammett constants (σ) correlate with pKa shifts in the triazole ring, impacting protonation states under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.